4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
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Overview
Description
The compound “4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine. They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a benzene ring substituted with ethoxy, fluoro, and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-3-methoxy-2-methylpropyl group .Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and their solubility in water can vary .Scientific Research Applications
Photodynamic Therapy Applications
One study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of benzenesulfonamides, exhibited promising properties for photodynamic therapy (PDT), demonstrating high singlet oxygen quantum yields. This suggests their potential use in cancer treatment through PDT, leveraging their good fluorescence properties and photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure Analysis
Research on crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed their supramolecular architecture, highlighting the impact of C—H⋯πaryl and C—H⋯O interactions. These findings are crucial for understanding the structural basis of benzenesulfonamides' reactivity and binding properties, which can inform their use in designing novel compounds with desired physical and chemical characteristics (Rodrigues et al., 2015).
Inhibition Studies
Another area of research involves the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their effects as carbonic anhydrase inhibitors. This study underscores the potential of benzenesulfonamide derivatives to modulate enzymatic activity, which can be crucial for developing therapeutic agents targeting various diseases, including glaucoma and edema (Gul et al., 2016).
Material Science
In material science, the synthesis and properties of novel compounds, such as 4-amino-1-methylpyridinium benzenesulfonate salts, have been explored for their nonlinear optical properties. These studies provide insights into how benzenesulfonamide derivatives can be used to develop materials with specific optical characteristics, beneficial for applications in photonics and telecommunication technologies (Anwar et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5S/c1-4-20-12-6-5-10(7-11(12)14)21(17,18)15-8-13(2,16)9-19-3/h5-7,15-16H,4,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGWYGKAINRQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(COC)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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